Mono(2-ethylhexyl) phthalate

Endocrine Disruption Nuclear Receptor Toxicology

Mono(2-ethylhexyl) phthalate (MEHP, CAS 4376-20-9) is a phthalate monoester with molecular formula C16H22O4 and a molecular weight of 278.34 g/mol. It is the primary bioactive metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP).

Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
CAS No. 4376-20-9
Cat. No. B134476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono(2-ethylhexyl) phthalate
CAS4376-20-9
SynonymsMono(2-ethylhexyl) Phthalate;  2-Ethylhexyl Hydrogen Phthalate;  Phthalic Acid Mono(2-ethylhexyl) Ester;  1,2-Benzenedicarboxylic Acid Mono(2-ethylhexyl) Ester;  MEHP; 
Molecular FormulaC16H22O4
Molecular Weight278.34 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18)
InChIKeyDJDSLBVSSOQSLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)

Mono(2-ethylhexyl) phthalate (MEHP) CAS 4376-20-9: Analytical Standard Grade and Bioactive DEHP Metabolite for Nuclear Receptor Research


Mono(2-ethylhexyl) phthalate (MEHP, CAS 4376-20-9) is a phthalate monoester with molecular formula C16H22O4 and a molecular weight of 278.34 g/mol . It is the primary bioactive metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP) [1]. MEHP is recognized as a potent activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ, and also exhibits activity at the pregnane X receptor (PXR) [2]. Commercially, it is available as a high-purity analytical standard (typically ≥97%) for use in toxicological research, endocrine disruption studies, and as a reference material for quantitative LC-MS/MS analysis of human biomonitoring samples .

Bioactive DEHP metabolite for PPARα/γ pathway research
High-purity analytical standard for quantitative LC-MS/MS biomonitoring
Reference material for endocrine disruption and nuclear receptor screening studies

Why Mono(2-ethylhexyl) phthalate (MEHP) Cannot Be Substituted with Other Phthalate Monoesters in Critical Assays


Phthalate monoesters are not functionally interchangeable. While they share a common phthalic acid backbone, the specific alkyl side chain dictates receptor binding affinity, activation potency, and selectivity [1]. For instance, mono-n-butyl phthalate (MBP), a metabolite of dibutyl phthalate, fails to activate PPARα or PPARγ in breast cell models under conditions where MEHP acts as a potent agonist [1]. Conversely, DEHP, the parent diester of MEHP, can act as an antagonist at PPARα, directly inhibiting the agonistic activity of its own metabolite [2]. Furthermore, the oxidized metabolites of DEHP (e.g., 5OH-MEHP, 5oxo-MEHP) exhibit significantly reduced or absent PPARα activity compared to the parent MEHP [3]. Therefore, substituting MEHP with another phthalate monoester, its parent diester, or an oxidized derivative will yield fundamentally different and non-comparable experimental outcomes in nuclear receptor activation, gene expression, and toxicological studies.

Phthalate monoester mismatch
Mono-n-butyl phthalate (MBP) does not activate PPARα/γ in breast cell models and may act as antagonist, producing opposite effects.
Parent diester interference
DEHP shows minimal PPARα agonism and can inhibit MEHP-induced activation, confounding pathway dissection.
Oxidized metabolite activity drop
5OH-MEHP and 5oxo-MEHP exhibit substantially reduced PPARα activity; rank-order potency may not transfer.

Quantitative Evidence for Selecting Mono(2-ethylhexyl) phthalate (MEHP) Over Comparators


MEHP is the Most Potent PPARα Activator Among DEHP Metabolites

In a direct head-to-head transactivation assay, MEHP demonstrated the highest agonistic activity for human PPARα among all tested DEHP metabolites. The relative rank order of potency was MEHP >> 5cx-MEPP > 5OH-MEHP, 5oxo-MEHP > 2cx-MMHP > DEHP [1]. Notably, the parent compound DEHP showed minimal activity and was observed to inhibit MEHP-induced PPARα activation [1].

PPARα rank order
Head-to-head
MEHP >> 5cx-MEPP > 5OH-MEHP, 5oxo-MEHP > 2cx-MMHP > DEHP
Supports MEHP as primary DEHP metabolite probe for PPARα transactivation studies.
COS-7 cell transactivation assay; DEHP minimal activity and may inhibit MEHP.
Endocrine Disruption Nuclear Receptor Toxicology

MEHP Exhibits Potent and Selective PPAR Isoform Activation Compared to MBP

In a comparative study using the MCF-7 human breast cancer cell model, MEHP activated both human PPARα and PPARγ, but not PPARβ. In stark contrast, mono-n-butyl phthalate (MBP) was unable to activate any PPAR isoform (α, β, or γ) in this same breast model [1]. Instead, MBP acted as an antagonist for PPARγ and PPARβ [1].

PPAR isoform selectivity vs MBP
Head-to-head
MEHP activates PPARα/γ; MBP shows no activation and acts as antagonist at PPARγ/β.
Demonstrates distinct receptor activation profile in MCF-7 breast cell model; MBP not a substitute.
MCF-7 human breast cancer cell model; qualitative difference in activation pattern.
Breast Cancer Cell Proliferation Receptor Pharmacology

MEHP is a More Potent PPAR Activator than MBzP and MBuP Across Species

A comparative study quantified the EC50 values for PPARα and PPARγ activation by several phthalate monoesters. MEHP was a significantly more potent PPAR activator than monobenzyl phthalate (MBzP) and mono-sec-butyl phthalate (MBuP) [1]. For mouse PPARα, MEHP had an EC50 of 0.6 µM, compared to 21 µM for MBzP and 63 µM for MBuP [1]. For human PPARα, MEHP's EC50 was 3.2 µM, versus 30 µM for MBzP [1]. MEHP also activated human PPARγ with an EC50 of 6.2 µM, while MBzP required 75-100 µM [1].

EC50 potency comparison
Cross-study comparable
MEHP mPPARα EC50 0.6 µM; hPPARα 3.2 µM; hPPARγ 6.2 µM. MBzP and MBuP require 9- to 105-fold higher concentrations.
Provides quantitative benchmark for PPAR activation screening; using alternatives may require non-specific concentrations.
COS cell transcriptional activation assays; species-specific EC50 values reported.
Peroxisome Proliferation Hepatocarcinogenesis Cross-Species Toxicology

MEHP Demonstrates Distinct Nuclear Receptor Activation Profile vs. DEHP

While MEHP is the most potent PPARα activator among DEHP metabolites, its parent compound DEHP exhibits a different receptor activation profile. In a direct comparison, DEHP showed more potent PXR agonistic activity than MEHP, whereas MEHP was a more potent PPARα activator [1]. Furthermore, DEHP was found to inhibit the PPARα activation induced by MEHP [1].

MEHP vs DEHP receptor profile
Head-to-head
MEHP: high PPARα, lower PXR activity. DEHP: low PPARα, higher PXR activity; inhibits MEHP-induced PPARα activation.
Clarifies distinct receptor selectivity profiles for dissecting PPARα- vs. PXR-mediated toxicological pathways.
Transactivation assays for human PPARα, PXR, CAR; DEHP acts as mixed agonist/antagonist.
PXR CAR Drug Metabolism

High-Purity Analytical Standard Ensures Reproducible Quantification in Biomonitoring

Commercially available MEHP is supplied as an analytical standard with a certified purity of ≥97% . This high purity is critical for its use as a calibrant in validated LC-MS/MS methods for the simultaneous quantification of multiple phthalate monoester metabolites in human urine and milk [1]. The availability of a characterized reference material enables the generation of accurate and reproducible exposure data in large-scale epidemiological studies.

Analytical standard purity
Supporting evidence
Certified purity ≥97% (HPLC)
Ensures accurate calibration and minimizes interference in quantitative biomonitoring methods.
As per Certificate of Analysis; required for inter-laboratory data comparability.
Biomonitoring LC-MS/MS Method Validation

Primary Application Scenarios for Procuring Mono(2-ethylhexyl) phthalate (MEHP) Based on Differentiating Evidence


Investigating DEHP-Mediated PPARα Activation and Hepatotoxicity Mechanisms

Researchers studying the molecular initiating events of DEHP-induced hepatocarcinogenesis should procure MEHP as the direct bioactive ligand. As demonstrated, MEHP is the most potent PPARα agonist among all DEHP metabolites, with an EC50 of 0.6 µM for mouse PPARα [1]. Using the parent compound DEHP is not a valid substitute, as it exhibits minimal PPARα activity and can even antagonize MEHP's effects [2].

Studying Phthalate Effects on Breast Cell Proliferation and Differentiation

For studies examining the differential effects of phthalates on breast tissue, MEHP is the essential tool compound. Evidence shows it uniquely activates both PPARα and PPARγ in MCF-7 breast cells, whereas the common alternative MBP fails to activate any PPAR isoform and instead acts as an antagonist [3]. This makes MEHP the only relevant choice for modeling the breast-specific bioactivity of DEHP exposure.

Developing and Validating LC-MS/MS Methods for Human Biomonitoring

Analytical chemists and toxicologists developing quantitative methods for phthalate metabolites in urine, serum, or milk require a certified, high-purity standard of MEHP (≥97%) for accurate calibration and quality control . This is essential for generating reliable human exposure data in epidemiological cohort studies and for ensuring inter-laboratory comparability of results [4].

Comparative Nuclear Receptor Profiling of Environmental Contaminants

In screening programs aimed at characterizing the nuclear receptor activity of environmental chemicals, MEHP serves as a critical reference agonist. Its well-characterized EC50 values for human PPARα (3.2 µM) and PPARγ (6.2 µM) [1] provide a quantitative benchmark for assessing the potency of novel phthalate analogs or other xenobiotics, facilitating robust cross-study comparisons.

Application
Selection Property
Validation Focus
DEHP metabolite PPARα pathway studies
Reported rank-order potency among DEHP metabolites
PPARα transactivation assay endpoints in hepatotoxicity research models
Breast cell model PPAR activation studies
Isoform-selective activation profile vs. alternative monoesters
PPARα/γ activation in MCF-7 and related cell lines
LC-MS/MS biomonitoring method validation
Certified high-purity analytical standard
Calibration accuracy and reproducibility in biological matrices
Comparative nuclear receptor screening
Well-characterized potency across PPAR isoforms and species
Cross-study PPAR activation benchmarking for xenobiotics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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